Cas no 1502118-01-5 ((3-chloro-4-methylphenyl)methanesulfonyl chloride)

1502118-01-5 structure
상품 이름:(3-chloro-4-methylphenyl)methanesulfonyl chloride
(3-chloro-4-methylphenyl)methanesulfonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenemethanesulfonyl chloride, 3-chloro-4-methyl-
- (3-chloro-4-methylphenyl)methanesulfonyl chloride
-
- 인치: 1S/C8H8Cl2O2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3
- InChIKey: FXTSFSPHJKVFNW-UHFFFAOYSA-N
- 미소: C1(CS(Cl)(=O)=O)=CC=C(C)C(Cl)=C1
(3-chloro-4-methylphenyl)methanesulfonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104248-1.0g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 1g |
$743.0 | 2023-05-26 | ||
Enamine | EN300-104248-10g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 95% | 10g |
$3007.0 | 2023-10-28 | |
Enamine | EN300-104248-1g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 95% | 1g |
$699.0 | 2023-10-28 | |
Enamine | EN300-104248-0.05g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 95% | 0.05g |
$587.0 | 2023-10-28 | |
Enamine | EN300-104248-0.1g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 95% | 0.1g |
$615.0 | 2023-10-28 | |
Enamine | EN300-104248-0.5g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 95% | 0.5g |
$671.0 | 2023-10-28 | |
Enamine | EN300-104248-5g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 95% | 5g |
$2028.0 | 2023-10-28 | |
Enamine | EN300-104248-5.0g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 5g |
$2152.0 | 2023-05-26 | ||
Enamine | EN300-104248-2.5g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 95% | 2.5g |
$1370.0 | 2023-10-28 | |
Enamine | EN300-104248-10.0g |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
1502118-01-5 | 10g |
$3191.0 | 2023-05-26 |
(3-chloro-4-methylphenyl)methanesulfonyl chloride 관련 문헌
-
1. Book reviews
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
4. Book reviews
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
1502118-01-5 ((3-chloro-4-methylphenyl)methanesulfonyl chloride) 관련 제품
- 154771-33-2(DMT-2'-F-Bz-dC)
- 1905183-15-4(6-(morpholin-4-yl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide)
- 1539182-43-8(3-(cyclobutoxymethyl)-5-methoxyaniline)
- 438031-63-1(5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide)
- 1260879-97-7(4-5-(trifluoromethyl)thiophen-2-ylpiperidine)
- 2092356-54-0(3-Bromo-4-iodo-5-methylbenzoic acid)
- 5934-20-3(N,N-Dimethyl-2-(10H-phenothiazin-10-yl)ethanamine Hydrochloride)
- 933756-92-4(N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine)
- 79025-82-4(2-Amino-5-chloro-4-methoxybenzoic acid)
- 1312921-54-2((2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약
